6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
Overview
Description
“6’-butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione” is a chemical compound with the CAS Number: 1133822-72-6 . It has a molecular weight of 342.5 . The IUPAC name for this compound is 6’-butyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’ (4’H)-thione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H26O2S/c1-2-3-7-15-13-20(24)22-19-14-18-16(12-17(15)19)8-11-21(23-18)9-5-4-6-10-21/h12-14H,2-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
The compound has a molecular weight of 342.5 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
- Spiro compounds, similar to 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione, are synthesized through various methods. For example, Pogosyan et al. (2020) describe a one-pot three-component domino process to synthesize spiro compounds using 1-alkylisatines, malononitrile, and other components (Pogosyan, Pogosyan, & Harutyunyan, 2020).
- Another approach detailed by Bonacorso et al. (2017) involves synthesizing trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, which share a structural resemblance to the compound (Bonacorso et al., 2017).
Biological and Pharmacological Applications
- Compounds like this compound often exhibit potential biological activities. Kishore et al. (2017) synthesized similar spiro compounds and evaluated their antibacterial and antifungal activities (Kishore, Ashok, Rao, Sarasija, & Murthy, 2017).
- Another study by Schunk et al. (2014) highlights the use of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivatives as analgesic NOP and opioid receptor agonists, indicating the therapeutic potential of structurally similar compounds (Schunk et al., 2014).
Photochemical and Material Science Applications
- Spiro compounds also find applications in photochemistry and material sciences. Aldoshin et al. (1998) analyzed the photochromic properties of spiro[fluorene-chromenes], a related class of compounds, demonstrating their potential in photochemical applications (Aldoshin, Chuev, Filipenko, Pozzo, Lokshin, & Pèpe, 1998).
Properties
IUPAC Name |
6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2S/c1-2-3-7-15-13-20(24)22-19-14-18-16(12-17(15)19)8-11-21(23-18)9-5-4-6-10-21/h12-14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEOXNRPXAPURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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